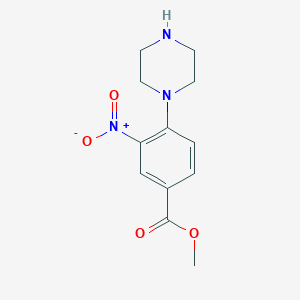

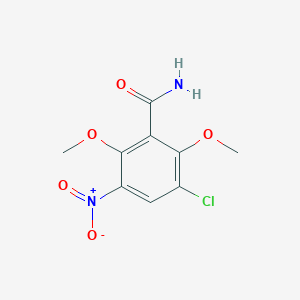

Methyl 3-nitro-4-piperazinobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

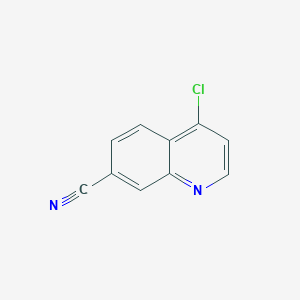

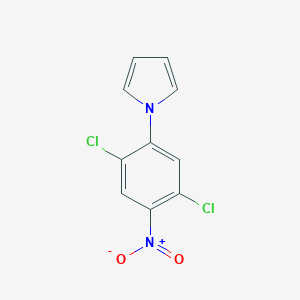

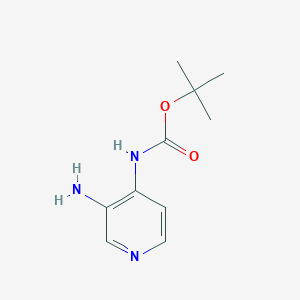

Methyl 3-nitro-4-piperazinobenzenecarboxylate belongs to a class of compounds that typically involve complex synthesis processes and exhibit a range of chemical and physical properties due to their unique molecular structures. The presence of nitro, piperazinyl, and carboxylate groups indicates the compound's potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes including nitration, carboxylation, and the incorporation of piperazine. For example, a modified Hantzsch synthesis was used to prepare a carbon-14 labelled compound involving a nitrophenyl and piperazine moiety, highlighting the complex synthetic routes needed to introduce specific functional groups (Tada, Kajino, Watanabe, & Hayashi, 1989).

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography, provide insight into the conformation and orientation of the molecule's components. For instance, an X-ray Crystallographic Study of related compounds revealed unique conformations in the piperazine ring, indicating how slight modifications in structure can lead to significant changes in molecular geometry (Little, Jenkins, & Vaughan, 2008).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the nitro and piperazinyl groups, which can undergo various reactions including reduction, substitution, and coupling reactions. These functional groups make the compounds versatile in synthetic chemistry applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior under different conditions. For example, the synthesis and characterization of related compounds often involve determining these properties to predict the compound's stability and reactivity (Velmurugan, Govindasamy, Subramanian, Rajendran, & Kandaswamy, 1994).

Scientific Research Applications

Organic Synthesis and Chemical Properties

Chemical Reactions and Characterization : The compound has been involved in reactions with highly basic amines, showcasing its reactivity and potential for creating various derivatives. This includes its interaction with morpholine, piperazine, and other amines, leading to the formation of ammonium thiolene nitronates, characterized by spectroscopy methods such as IR, UV, and NMR (Efremova et al., 2013).

Pharmacological Research

Analgesic and Anti-inflammatory Activities : New mannich bases of 5-nitro-2-benzoxazolinones, incorporating the piperazine structure, have been synthesized and tested for their anti-inflammatory and analgesic activities in vivo. These studies show promising results, especially for compounds with electron-withdrawing substituents, indicating a significant potential for the development of new therapeutic agents (Köksal et al., 2007).

Material Science and Imaging

Fluorescent Dye for Imaging : A novel fluorescent dye derived from the nitro-piperazine structure has been developed for imaging of low pH regions and lipid membranes in living cells. This compound shows potential as a molecular probe for biological imaging, highlighting its utility in research focused on cellular processes and disease pathology (de Almeida et al., 2021).

Drug Synthesis and Modification

Novel Drug Synthesis : Research into the synthesis of novel drugs, such as antipsychotics, involves the use of methyl 3-nitro-4-piperazinobenzenecarboxylate derivatives. This includes the development of new synthesis pathways for antipsychotic agents like ziprasidone, demonstrating the compound's role in creating pharmacologically active products (Urban et al., 1996).

properties

IUPAC Name |

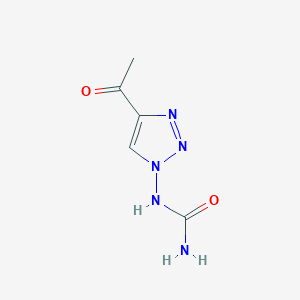

methyl 3-nitro-4-piperazin-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-19-12(16)9-2-3-10(11(8-9)15(17)18)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSGLWWWNVWICU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377474 |

Source

|

| Record name | Methyl 3-nitro-4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-nitro-4-piperazinobenzenecarboxylate | |

CAS RN |

192441-86-4 |

Source

|

| Record name | Methyl 3-nitro-4-(1-piperazinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192441-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-nitro-4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzonitrile, 2-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B69777.png)

![Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B69792.png)